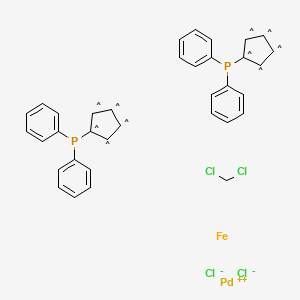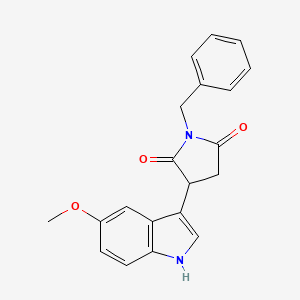
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Bromination and Fluorination: The indole core is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions. These reactions are usually carried out using bromine or N-bromosuccinimide (NBS) and a fluorinating agent such as Selectfluor.
Trifluoroacetylation: The final step involves the introduction of the trifluoromethyl group through a trifluoroacetylation reaction. This can be achieved using trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like PCC or DMP, and reducing agents like LiAlH4 or NaBH4 are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
作用机制
The mechanism of action of 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-difluoroethanone: Similar structure but with two fluorine atoms instead of three.
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trichloroethanone: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethyl group. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
2135339-55-6 |
|---|---|
分子式 |
C10H4BrF4NO |
分子量 |
310.04 g/mol |
IUPAC 名称 |
1-(5-bromo-7-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H4BrF4NO/c11-4-1-5-6(9(17)10(13,14)15)3-16-8(5)7(12)2-4/h1-3,16H |
InChI 键 |
VDABVAPMUTUFDX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)C(F)(F)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
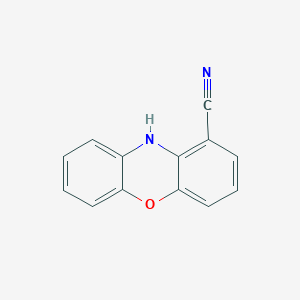
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
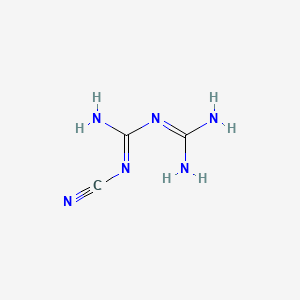
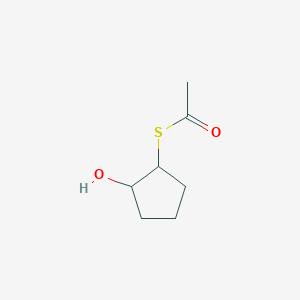
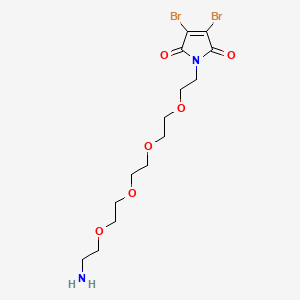
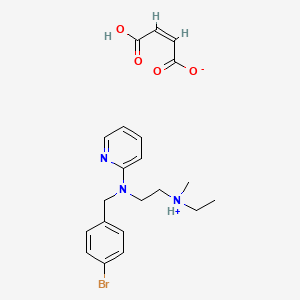
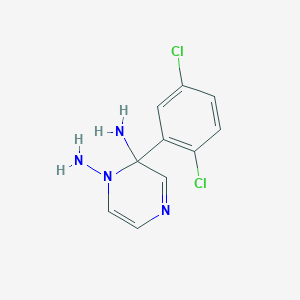
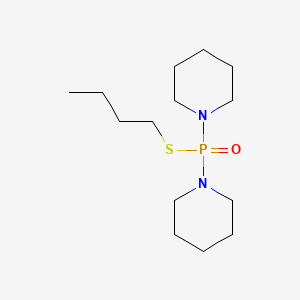
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
